{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
Overview
Description
{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is a chemical compound with the molecular formula C11H11N3O4S and a molecular weight of 281.29 g/mol . It is known for its unique structure, which includes a pyridine ring, a thiazole ring, and an acetic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate typically involves the reaction of 3-pyridinecarboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The resulting product is then treated with acetic acid to obtain the final compound in its hydrate form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Nicotinamido)thiazol-4-yl)acetic acid hydrate
- 3-(2-(Thiazol-4-yl)acetamido)pyridine
Uniqueness
{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is unique due to its specific combination of a pyridine ring, a thiazole ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZYTZORMQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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